4-(4-Iodophenyl)benzoic acid

Cross-coupling Suzuki-Miyaura Oxidative addition

Researchers optimizing cross-coupling workflows face high Pd catalyst costs and thermal side reactions. 4-(4-Iodophenyl)benzoic acid solves this via the weak C-I bond (BDE ~57 kcal/mol), enabling room-temperature Suzuki-Miyaura coupling at 0.0001-0.01 mol% Pd-a 10-100× reduction vs. bromo analogs. • 39.1 wt% iodine for radiopaque polymer & MOF applications • Bifunctional: COOH for amide/ester derivatization; I for cross-coupling • White to off-white powder, ≥95% purity, stored under inert atmosphere

Molecular Formula C13H9IO2
Molecular Weight 324.11 g/mol
CAS No. 5731-12-4
Cat. No. B7794838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodophenyl)benzoic acid
CAS5731-12-4
Molecular FormulaC13H9IO2
Molecular Weight324.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)I)C(=O)O
InChIInChI=1S/C13H9IO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
InChIKeyYQOGNSIRIUEMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Iodophenyl)benzoic Acid: Physicochemical & Structural Identity


4-(4-Iodophenyl)benzoic acid, also cataloged as 4'-iodobiphenyl-4-carboxylic acid (CAS 5731-12-4, MF: C13H9IO2, MW: 324.11 g/mol), is a para-iodinated biphenyl monocarboxylic acid that functions as a bifunctional building block for advanced organic synthesis . The iodine atom provides a highly reactive handle for cross-coupling chemistry, while the carboxylic acid group enables convenient derivatization into amides, esters, and other functional arrays . Its solid-state structure, determined via X-ray diffraction, confirms a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. This compound is supplied as a white to off-white powder with a predicted density of 1.7 ± 0.1 g/cm³ and is typically stored under inert atmosphere at room temperature .

4-(4-Iodophenyl)benzoic Acid: Why Halogen Substitution Matters


In-class aryl halide building blocks such as 4-(4-bromophenyl)benzoic acid or 4-(4-chlorophenyl)benzoic acid cannot be directly substituted for the iodo analog without significant consequences for reaction kinetics, product yield, and final material properties. The carbon-iodine bond (C–I BDE ≈ 57 kcal/mol) is substantially weaker than the C–Br (≈ 71 kcal/mol) or C–Cl (≈ 84 kcal/mol) bonds, leading to markedly faster oxidative addition rates with palladium(0) catalysts—the rate-determining step in Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This kinetic advantage translates directly into lower catalyst loadings, shorter reaction times, and higher conversion efficiencies. Furthermore, iodine's high electron density confers significantly greater X-ray attenuation (proportional to Z³) compared to bromine or chlorine, making the iodo compound uniquely suited for radiopaque polymer and contrast agent applications [2]. The quantitative evidence in Section 3 substantiates these critical performance gaps.

4-(4-Iodophenyl)benzoic Acid: Quantitative Evidence for Selection


Cross-Coupling Kinetics Advantage

The iodo substituent in 4-(4-iodophenyl)benzoic acid provides a substantial kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the analogous bromo and chloro compounds. The carbon-iodine bond dissociation energy (BDE) is approximately 57 kcal/mol, versus 71 kcal/mol for C–Br and 84 kcal/mol for C–Cl, resulting in relative oxidative addition rates of approximately 10⁴ for ArI, 10² for ArBr, and 1 for ArCl with Pd(PPh₃)₄ [1]. This rate difference enables Suzuki coupling of the iodo compound at room temperature with catalyst loadings as low as 0.0001 mol% Pd, whereas the bromo analog typically requires 40–80 °C and 0.1–1 mol% catalyst to achieve comparable conversion [2]. For a procurement scientist, this means the iodo building block can deliver higher throughput and reduced catalyst costs in library synthesis.

Cross-coupling Suzuki-Miyaura Oxidative addition Reaction kinetics

Radiopacity Advantage from Iodine Content

4-(4-Iodophenyl)benzoic acid contains 39.1 wt% iodine (atomic number 53), conferring high X-ray attenuation proportional to Z³ per atom versus bromine (Z=35) or chlorine (Z=17) [1]. Patent EP 0685454 A1 specifically claims radiopaque esters and amides of iodo-substituted benzoic acids, including biphenyl derivatives, for use as X-ray contrast agents in dental and medical materials [2]. In practical terms, achieving equivalent radiodensity with a brominated analog would require approximately 1.7× more bromine atoms by mass (Z³ ratio I:Br = 148,877 : 42,875 ≈ 3.5:1), which is structurally impractical for many polymer backbone designs. This makes the iodo compound the only viable monohalogenated biphenyl acid for radiopaque applications where payload density constraints apply [2].

Radiopacity X-ray contrast Iodinated polymers Medical devices

Bifunctional Building Block Advantage

Unlike 4-iodobenzoic acid (CAS 619-58-9), which has a single aromatic ring with the iodine and acid directly attached to the same phenyl, 4-(4-iodophenyl)benzoic acid provides a biphenyl scaffold that separates the reactive sites, enabling sequential orthogonal functionalization . This structural distinction is critical for synthesizing 4'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid, a valuable MOF ligand, via cyanation of the iodo position followed by tetrazole formation, while preserving the carboxylic acid for metal coordination . The biphenyl core also matches the structural motif of liquid crystal intermediates, where the 4-alkoxybiphenyl-4'-carbonyloxybenzoic acid scaffold requires the para,para'-substitution geometry unique to this iodo compound . The iodo biphenyl acid is typically supplied at 95–98% purity (HPLC) and must be stored under inert atmosphere at 15–25°C to prevent degradation, specifications that differ materially from the simpler 4-iodobenzoic acid which is stable under ambient conditions .

Bifunctional linker Modular synthesis MOF ligand Liquid crystal intermediate

Physicochemical Differentiation from Halogen Analogs

The presence of the heavy iodine atom distinguishes the physicochemical profile of 4-(4-iodophenyl)benzoic acid from its bromo, chloro, and fluoro analogs. The predicted density is 1.7 ± 0.1 g/cm³, significantly higher than the bromo analog (~1.4 g/cm³) and chloro analog (~1.3 g/cm³) . This elevated density impacts solid-state handling properties and is a direct consequence of iodine's high atomic mass (126.9 Da). The predicted logP for the iodo compound is approximately 4.0–4.5, reflecting a ~0.5–1.0 log unit increase in lipophilicity relative to the bromo analog (logP ~3.5), while the chloro analog is lower still (logP ~3.1) [1]. The pKa of the carboxylic acid is predicted to be ~4.1–4.3, comparable across the halogen series due to similar inductive effects transmitted through the biphenyl system, though the iodo compound may exhibit slightly higher acidity (pKa ~4.1) due to iodine's polarizability [2].

Physicochemical properties Lipophilicity Drug-likeness Solid-state density

4-(4-Iodophenyl)benzoic Acid: Key Application Scenarios


High-Throughput Suzuki Coupling for Biaryl Libraries

When synthesizing diverse biaryl libraries for drug discovery, 4-(4-iodophenyl)benzoic acid enables Suzuki-Miyaura coupling at room temperature with Pd catalyst loadings as low as 0.0001–0.01 mol%, compared to the 0.1–1 mol% typically required for the bromo analog at elevated temperature [1]. This translates to a 10–100× reduction in palladium consumption per reaction and eliminates the need for heated reaction blocks, enabling true parallel synthesis in 96-well format without cross-contamination from volatile solvents at elevated temperatures. The carboxylic acid group further allows direct loading onto solid-supported amines for catch-and-release purification, streamlining library production. This scenario is directly supported by the cross-coupling kinetic evidence in Section 3, Evidence Item 1 [2].

Radiopaque Monomers for Medical Device Polymers

For the design of inherently radiopaque polyamides, polyesters, or polyetheretherketones (PEEK), 4-(4-iodophenyl)benzoic acid provides 39.1 wt% iodine in a monomer form that can be readily incorporated via condensation polymerization through the carboxylic acid group [1]. Achieving equivalent radiopacity with a brominated monomer would require approximately 3.5× more halogen atoms by mass, substantially altering polymer crystallinity and mechanical properties. Patent EP 0685454 A1 establishes the precedent for iodo-substituted biphenyl carboxylic acid esters and amides as clinically useful X-ray contrast monomers, providing a direct regulatory and intellectual property pathway for device developers [2]. This scenario is directly supported by the X-ray attenuation evidence in Section 3, Evidence Item 2.

Heavy-Atom Derivative for X-ray Phasing

For macromolecular crystallography, 4-(4-iodophenyl)benzoic acid serves as a heavy-atom soak reagent for single isomorphous replacement (SIR) or multi-wavelength anomalous dispersion (MAD) phasing. With a density of 1.7 g/cm³ and iodine as a strong anomalous scatterer (f' = –0.5 e⁻, f'' = 6.8 e⁻ at Cu Kα wavelength), this compound provides robust phasing power while the carboxylic acid enables potential hydrogen-bonding interactions with protein residues, facilitating ordered binding [1]. The biphenyl scaffold provides a rigid, predictable geometry that reduces conformational disorder in the electron density map compared to flexible alkyl-chain iodo reagents. This scenario leverages the physicochemical property differentiation in Section 3, Evidence Item 4.

Tetrazole-Containing MOF Linker Synthesis

4-(4-Iodophenyl)benzoic acid enables a two-step conversion to 4'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid via sequential cyanation of the iodo position followed by [3+2] cycloaddition with azide, preserving the carboxylic acid for subsequent metal coordination [1]. This synthetic route is more convergent and atom-economical than approaches starting from bromo or chloro analogs, which require harsher cyanation conditions (e.g., CuCN in DMF at 150°C vs. Pd-catalyzed cyanation at 80°C for the iodide). The resulting bifunctional tetrazole-carboxylic acid linker is a privileged scaffold for constructing hydrothermally stable MOFs with potential applications in gas separation and catalysis. This scenario is directly supported by the bifunctional building block evidence in Section 3, Evidence Item 3 [2].

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